1-Isocyano-4-propylbenzene

Description

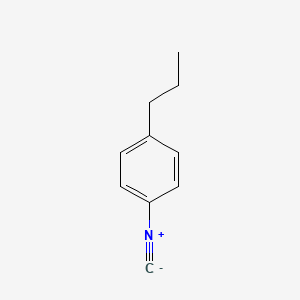

1-Isocyano-4-propylbenzene is a para-substituted benzene derivative featuring an isocyano (-N≡C) group at position 1 and a propyl (-C₃H₇) group at position 4. Its molecular formula is inferred as C₁₀H₁₁N, with a calculated molecular weight of 145.2 g/mol (based on constituent atomic masses: 12(C) × 10 + 1(H) × 11 + 14(N) = 145). Limited direct physicochemical data (e.g., melting/boiling points) are available in the provided evidence, highlighting a need for further experimental characterization .

Properties

Molecular Formula |

C10H11N |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

1-isocyano-4-propylbenzene |

InChI |

InChI=1S/C10H11N/c1-3-4-9-5-7-10(11-2)8-6-9/h5-8H,3-4H2,1H3 |

InChI Key |

WKUGKVWWIOUFRX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)[N+]#[C-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: 1-Isocyano-4-propylbenzene can be synthesized through various routes. One common method involves reacting 4-propylbenzenediazonium chloride with potassium cyanate. The diazonium salt is generated by diazotization of 4-propyltoluidine. The reaction proceeds as follows:

4-Propylbenzenediazonium chloride+Potassium cyanate→this compound+Potassium chloride

Industrial Production:: Industrial-scale production typically involves the use of specialized equipment and optimized conditions to achieve high yields. specific industrial methods for this compound are not widely documented.

Chemical Reactions Analysis

1-Isocyano-4-propylbenzene participates in several chemical reactions:

- Substitution Reactions: It can undergo nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles (e.g., amines, alcohols).

- Oxidation and Reduction: While the compound itself is relatively stable, it can participate in oxidation or reduction reactions under appropriate conditions.

- Common Reagents: Reagents like amines, alcohols, and metal hydrides are often used in these reactions.

- Major Products: The major products depend on the specific reaction conditions and the substituents on the benzene ring.

Scientific Research Applications

1-Isocyano-4-propylbenzene finds applications in various fields:

- Chemistry: Used as a building block in the synthesis of more complex molecules.

- Biology and Medicine: It may serve as a precursor for bioconjugation or drug development.

- Industry: Employed in the production of specialty chemicals.

Mechanism of Action

The exact mechanism by which 1-isocyano-4-propylbenzene exerts its effects depends on its specific applications. It may interact with biological targets via covalent bonding or other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 1-Isocyano-4-propylbenzene and structurally analogous benzene derivatives, focusing on substituent effects, molecular properties, and applications:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): Compounds with -N≡C (e.g., this compound, 1-Isocyano-4-(trifluoromethyl)benzene) exhibit heightened electrophilicity, making them reactive in nucleophilic additions or cycloadditions . Electron-Donating Groups (EDGs): Ethyl, isopropyl, or methoxymethoxy groups (e.g., 1-Ethyl-4-isobutylbenzene, 1-Isopropyl-4-(3-(methoxymethoxy)propyl)benzene) enhance hydrophobicity and stability, favoring applications in materials science .

Molecular Weight Trends :

- Halogenation (e.g., iodine in 4-Iodoisopropylbenzene) increases molecular weight significantly (246.1 g/mol), impacting density and melting points .

- Oxygen-containing substituents (e.g., methoxymethoxypropyl) add polarity without drastic weight increases (222.3 g/mol) .

Applications: Pharmaceutical Intermediates: 1-Ethyl-4-isobutylbenzene is linked to ibuprofen impurity profiles . Specialty Polymers: Sulfonyl-isocyano derivatives (e.g., compound from ) may serve as crosslinkers or monomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.